

Validating the Selectivity of MAP855 for MEK1/2: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WAY-855

Cat. No.: B1683283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the MEK1/2 inhibitor MAP855, validating its selectivity against other established MEK1/2 inhibitors: Selumetinib, Trametinib, and Cobimetinib. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to offer an objective performance assessment.

Executive Summary

MAP855 is a novel, potent, and highly selective ATP-competitive inhibitor of MEK1 and MEK2. [1][2] Experimental data indicates that MAP855 demonstrates a narrow kinase inhibitory profile, suggesting a high degree of selectivity with minimal off-target effects. This guide compares the selectivity and potency of MAP855 with three clinically approved MEK1/2 inhibitors, providing researchers with the necessary data to evaluate its potential as a specific and effective research tool or therapeutic candidate.

Data Presentation

Comparative Selectivity and Potency of MEK1/2 Inhibitors

The following table summarizes the available quantitative data for MAP855 and its comparators. Direct comparison of selectivity is based on kinome-wide scanning and specific

IC50 values against MEK1/2.

Inhibitor	Target(s)	IC50 (MEK1)	Selectivity Profile	Mechanism of Action
MAP855	MEK1/2	Not explicitly stated in nM, but described as highly potent[1] [2]	Highly selective; a kinase scan by DiscoverX revealed only 6 kinases within a 1000-fold selectivity window.[3]	ATP-competitive
Selumetinib	MEK1/2	14 nM[4]	Highly selective; no significant activity against 40 other kinases at up to 10 μ M.	Allosteric, non-ATP competitive
Trametinib	MEK1/2	0.7 nM[4]	Highly selective; did not show drastic inhibitory activity against 98 other kinases. [5]	Allosteric, non-ATP competitive
Cobimetinib	MEK1	4.2 nM[6]	Highly selective; no significant inhibition against a panel of more than 100 serine-threonine and tyrosine kinases. [6]	Allosteric, non-ATP competitive

Note: A direct, side-by-side comparison of the full kinase scan data for all inhibitors was not publicly available. The selectivity descriptions are based on published findings for each

compound.

Experimental Protocols

Kinase Selectivity Profiling (KINOMEscan®)

The selectivity of MAP855 was determined using the KINOMEscan® platform from DiscoverX. [3][7] This method provides a quantitative measure of inhibitor binding to a large panel of kinases.

Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is mixed with an immobilized, active-site directed ligand. The test compound is then added. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the attached DNA tag. The results are reported as the percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.

General Protocol Outline:

- **Kinase and Ligand Preparation:** A panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized, broadly active kinase inhibitor is prepared on a solid support.
- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., MAP855) at a specified concentration (typically 1 or 10 μ M for single-point screening).
- **Quantification:** After incubation and washing steps to remove unbound kinase, the amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.
- **Data Analysis:** The amount of bound kinase in the presence of the test compound is compared to a DMSO control to determine the percent inhibition. A lower percentage indicates stronger binding of the test compound to the kinase. For K_d determination, the assay is run with a serial dilution of the test compound.

In Vitro MEK1/2 Kinase Assay (Biochemical Assay)

The inhibitory activity of the compounds against MEK1 and MEK2 is typically determined using a biochemical kinase assay.

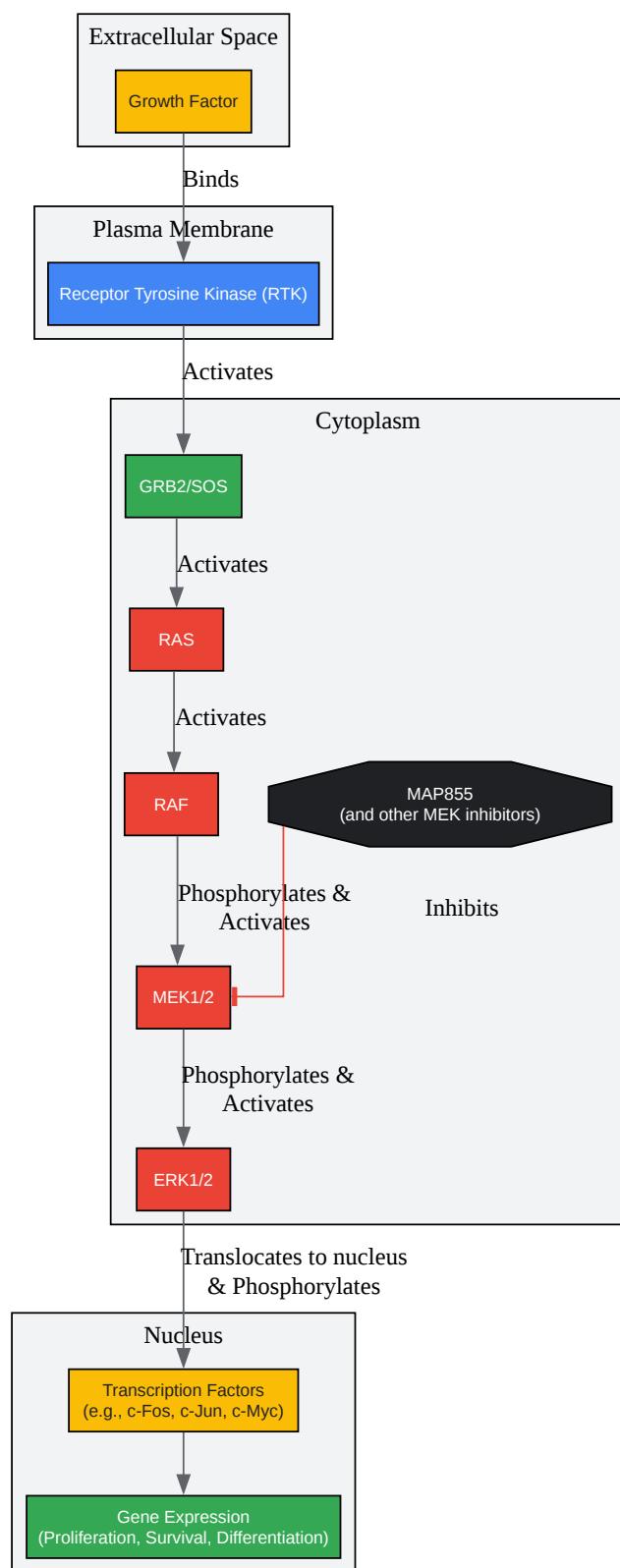
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the MEK1 or MEK2 enzyme. The substrate is often an inactive form of ERK, the downstream target of MEK. The amount of phosphorylated ERK is then quantified.

General Protocol Outline:

- **Reagents:**

- Recombinant human MEK1 or MEK2 enzyme.
- Inactive ERK2 as a substrate.
- ATP.
- Test compounds (e.g., MAP855, Selumetinib, etc.) in various concentrations.
- Assay buffer.
- Detection reagent (e.g., an antibody specific for phosphorylated ERK).

- **Procedure:**

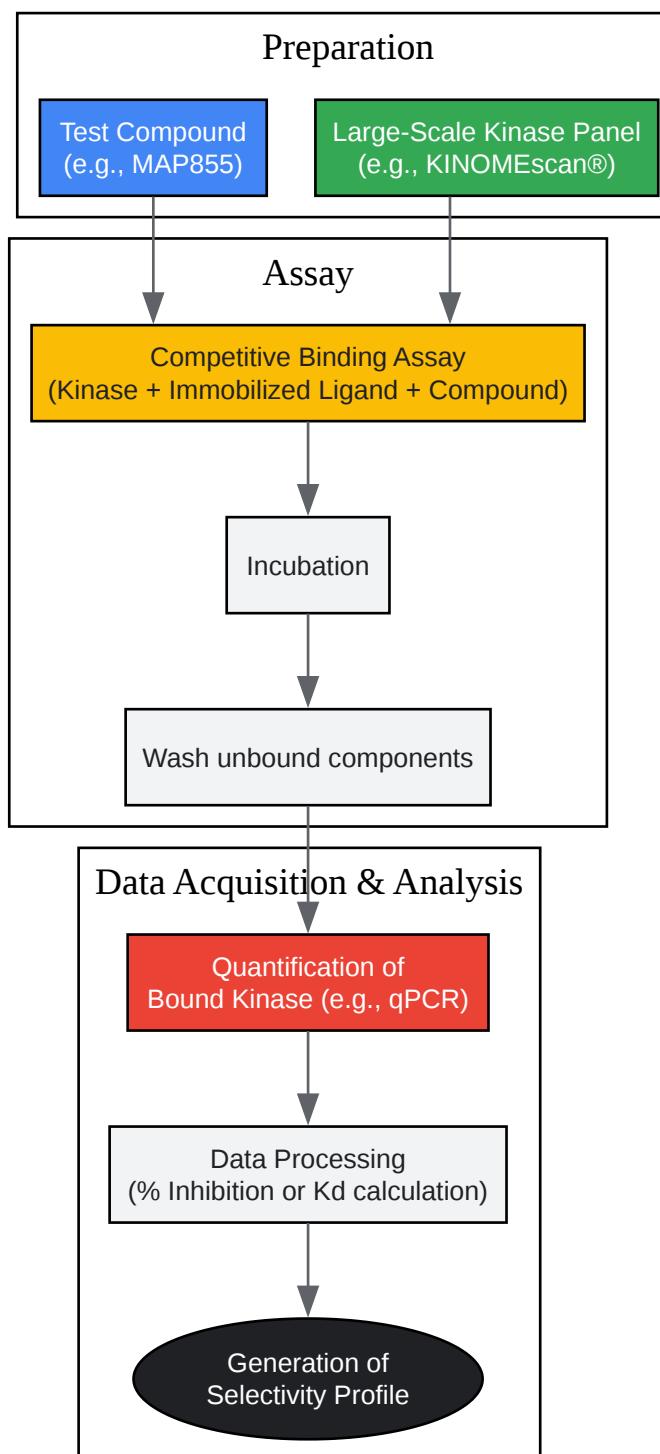

- The MEK1 or MEK2 enzyme is pre-incubated with serially diluted concentrations of the test compound.
- The kinase reaction is initiated by adding a mixture of the ERK2 substrate and ATP.
- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- The reaction is stopped, and the amount of phosphorylated ERK2 is measured using a suitable detection method, such as ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay like ADP-Glo™.

- Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[\[8\]](#)[\[9\]](#)[\[10\]](#) MEK1 and MEK2 are central components of this pathway, acting as the direct upstream activators of ERK1 and ERK2.



[Click to download full resolution via product page](#)

Caption: The MAPK/ERK signaling pathway and the point of inhibition by MEK1/2 inhibitors.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like MAP855 using a large-scale kinase panel.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of MAP855, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical activity of the MEK inhibitor trametinib in metastatic melanoma containing BRAF kinase fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Selectivity of MAP855 for MEK1/2: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683283#validating-the-selectivity-of-way-855-for-mek1-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com